4-Bromo-2-methoxy-1-nitrobenzene
CAS No.: 103966-66-1
Cat. No.: VC21298645
Molecular Formula: C7H6BrNO3
Molecular Weight: 232.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103966-66-1 |
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Molecular Formula | C7H6BrNO3 |
Molecular Weight | 232.03 g/mol |
IUPAC Name | 4-bromo-2-methoxy-1-nitrobenzene |
Standard InChI | InChI=1S/C7H6BrNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 |
Standard InChI Key | DJKPQYBFSAJUBS-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Canonical SMILES | COC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Introduction
Nomenclature and Identification
4-Bromo-2-methoxy-1-nitrobenzene is known by several names in the chemical literature, reflecting different naming conventions. These alternative identifiers facilitate cross-referencing across various chemical databases and research publications.
Chemical Identifiers
The compound possesses specific identifiers that allow for its precise recognition in chemical databases and literature:
Identifier Type | Value |
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CAS Number | 5197-28-4 |
Molecular Formula | C₇H₆BrNO₃ |
Molecular Weight | 232.03 g/mol |
IUPAC Name | 2-bromo-1-methoxy-4-nitrobenzene |
InChI Key | JMUDXQVNBZCQRF-UHFFFAOYSA-N |
SMILES Notation | COC1=CC=C(C=C1Br)N+=O |
Common Synonyms
Several synonyms exist for this compound in the scientific literature:
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2-Bromo-4-nitroanisole
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3-Bromo-4-methoxynitrobenzene
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2-Bromo-1-methoxy-4-nitrobenzene
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Anisole, 2-bromo-4-nitro
The diversity of names reflects different conventions for prioritizing functional groups when naming chemical compounds, though they all refer to the same molecular structure.
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-bromo-2-methoxy-1-nitrobenzene is essential for its proper handling, storage, and application in chemical processes.
Physical Properties
The compound exhibits the following physical characteristics:
Property | Value |
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Physical State | Crystalline Powder |
Color | Not specified in available data |
Melting Point | 104°C |
Odor | No data available |
Solubility | Limited water solubility (exact values not available) |
Spectroscopic Properties
Spectroscopic data provides crucial information for structure confirmation and purity assessment:
Nuclear Magnetic Resonance (NMR) Data
The 1H NMR spectrum recorded in Acetone-d₆ at 600 MHz shows the following signals:
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δ 7.80 (d, J = 8.6 Hz, 1H)
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δ 7.53 (d, J = 1.9 Hz, 1H)
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δ 7.31 (dd, J = 8.6, 1.9 Hz, 1H)
The 13C NMR spectrum (150 MHz, Acetone-d₆) displays signals at:
Infrared Spectroscopy Data
The IR spectrum (neat) shows characteristic absorption bands at:
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3108, 2990, 2957, 2855 cm⁻¹ (C-H stretching)
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1611, 1567 cm⁻¹ (aromatic C=C stretching)
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1523, 1441 cm⁻¹ (NO₂ asymmetric and symmetric stretching)
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1396, 1344, 1304, 1258, 1189, 1005, 872, 858 cm⁻¹ (various C-O, C-N, and C-Br vibrations)
These spectroscopic parameters are valuable for researchers to confirm the identity and purity of synthesized or purchased samples of the compound.
Synthesis and Preparation Methods
Several synthetic routes are available for the preparation of 4-bromo-2-methoxy-1-nitrobenzene, with the most common methods involving nucleophilic aromatic substitution reactions.
Synthesis from 4-Bromo-2-fluoro-1-nitrobenzene
One documented synthesis pathway involves the reaction of 4-bromo-2-fluoro-1-nitrobenzene with sodium methoxide:
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Reagents:
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4-Bromo-2-fluoro-1-nitrobenzene (400 mg, 2.0 mmol)
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Sodium methoxide (5.0 M in methanol, 480 μL, 2.4 mmol)
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Methanol (5 mL) as solvent
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Procedure:
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The reactants are stirred at room temperature for 15 hours
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The reaction mixture is diluted with ethyl acetate
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The organic layer is washed with water and brine, then dried over anhydrous MgSO₄
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Purification is achieved by silica gel chromatography (6% ethyl acetate in hexanes)
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Results:
This method represents a nucleophilic aromatic substitution reaction where the fluorine atom is displaced by the methoxide nucleophile, facilitated by the activating effect of the nitro group.
Hazard Type | Information |
---|---|
Flammability | Combustible solid |
Reactivity | May decompose when heated to produce toxic gases |
Health Hazards | May cause irritation to skin, eyes, and respiratory system |
Environmental Hazards | Should not be allowed to enter drains or water courses |
Decomposition Products
When involved in a fire or thermal decomposition, the compound may produce:
These gases are toxic and corrosive, presenting significant hazards during fire situations.
Applications and Research Significance
4-Bromo-2-methoxy-1-nitrobenzene serves as an important building block in organic synthesis due to its functionality-rich structure.
Role in Synthetic Chemistry
The compound functions as:
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An intermediate in the synthesis of substituted anilines:
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A versatile starting material for cross-coupling reactions:
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The bromine functionality allows for transition metal-catalyzed reactions (e.g., Suzuki, Sonogashira, Heck)
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Such reactions can introduce carbon-carbon bonds at the para position
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A precursor for heterocyclic compounds:
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The combination of nitro, methoxy, and bromine groups allows for selective transformations leading to complex heterocycles
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